

Spectroscopic Profile of DL-Methylephedrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Methylephedrine hydrochloride*

Cat. No.: B13723181

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **DL-Methylephedrine hydrochloride** (CAS No: 18760-80-0), a sympathomimetic amine utilized in pharmaceutical preparations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses and a visualization of its primary signaling pathway.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of **DL-Methylephedrine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts for methylephedrine. It is important to note that the data for the free base is more readily available than for the hydrochloride salt. The chemical shifts for the hydrochloride salt are expected to be similar, with potential downfield shifts for protons and carbons near the protonated amine.

Table 1: ^1H NMR Spectroscopic Data for Methylephedrine

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1 (CH-OH)	4.90 - 4.96	d	3.8 - 4.0
Aromatic-H	7.20 - 7.40	m	-
H-2 (CH-N)	~2.70	m	-
N-(CH ₃) ₂	~2.30	s	-
C-CH ₃	~0.95	d	~6.8

Note: Data is for the free base in CDCl₃ or Benzene.[\[1\]](#)[\[2\]](#) The exact chemical shifts for the hydrochloride salt in solvents like D₂O may vary.

Table 2: ¹³C NMR Spectroscopic Data for I-N-Methylephedrine Hydrochloride

Carbon	Chemical Shift (δ) ppm
C=O (Aromatic)	140-142
C-H (Aromatic)	126-129
C-OH	~75
C-N	~65
N-(CH ₃) ₂	~42
C-CH ₃	~12

Note: This data is for the I-enantiomer hydrochloride salt in D₂O and is based on typical chemical shift ranges for similar compounds.[\[3\]](#)[\[4\]](#) Access to a specific peak list for **DL-Methylephedrine hydrochloride** was not publicly available.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **DL-Methylephedrine hydrochloride** is expected to show characteristic absorptions for the hydroxyl, amine, and aromatic groups.

Table 3: Key IR Absorption Bands for **DL-Methylephedrine Hydrochloride**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3400 (broad)	O-H	Alcohol stretching
~3000-3100	C-H	Aromatic stretching
~2800-3000	C-H	Aliphatic stretching
~2400-2700 (broad)	N-H ⁺	Amine salt stretching
~1600, ~1490, ~1450	C=C	Aromatic ring stretching
~1050	C-O	Alcohol stretching
~700-760	C-H	Aromatic out-of-plane bending

Note: This is a representative list of expected absorptions. The exact peak positions and intensities may vary based on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of methylephedrine is characterized by a prominent fragment resulting from the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α -cleavage).

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Methylephedrine

m/z	Proposed Fragment	Relative Intensity
179	[M] ⁺ (Molecular Ion)	Low
72	[CH(CH ₃)N(CH ₃) ₂] ⁺	High
107	[C ₆ H ₅ CHOH] ⁺	Moderate
77	[C ₆ H ₅] ⁺	Moderate

Note: The molecular ion for the hydrochloride salt will not be observed directly. The spectrum reflects the fragmentation of the free base after the loss of HCl.

Experimental Protocols

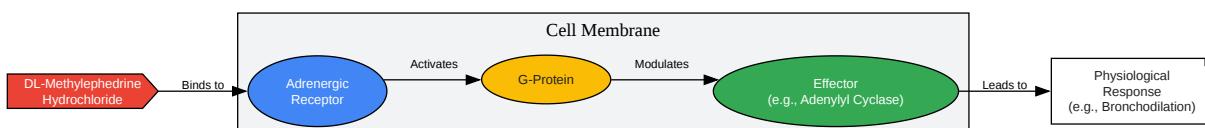
Detailed experimental protocols for the acquisition of spectroscopic data for **DL-Methylephedrine hydrochloride** are not consistently reported in a single source. The following are representative protocols based on methods used for similar compounds.

NMR Spectroscopy

- Sample Preparation: A solution of **DL-Methylephedrine hydrochloride** is prepared by dissolving approximately 5-10 mg of the substance in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) or Methanol-d₄). A small amount of a reference standard, such as trimethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.
- Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used.
- Data Acquisition:
 - 1H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled pulse sequence is typically employed. Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-10 seconds), and a larger number of scans compared to 1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **DL-Methylephedrine hydrochloride** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.^[5] The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.^[5]

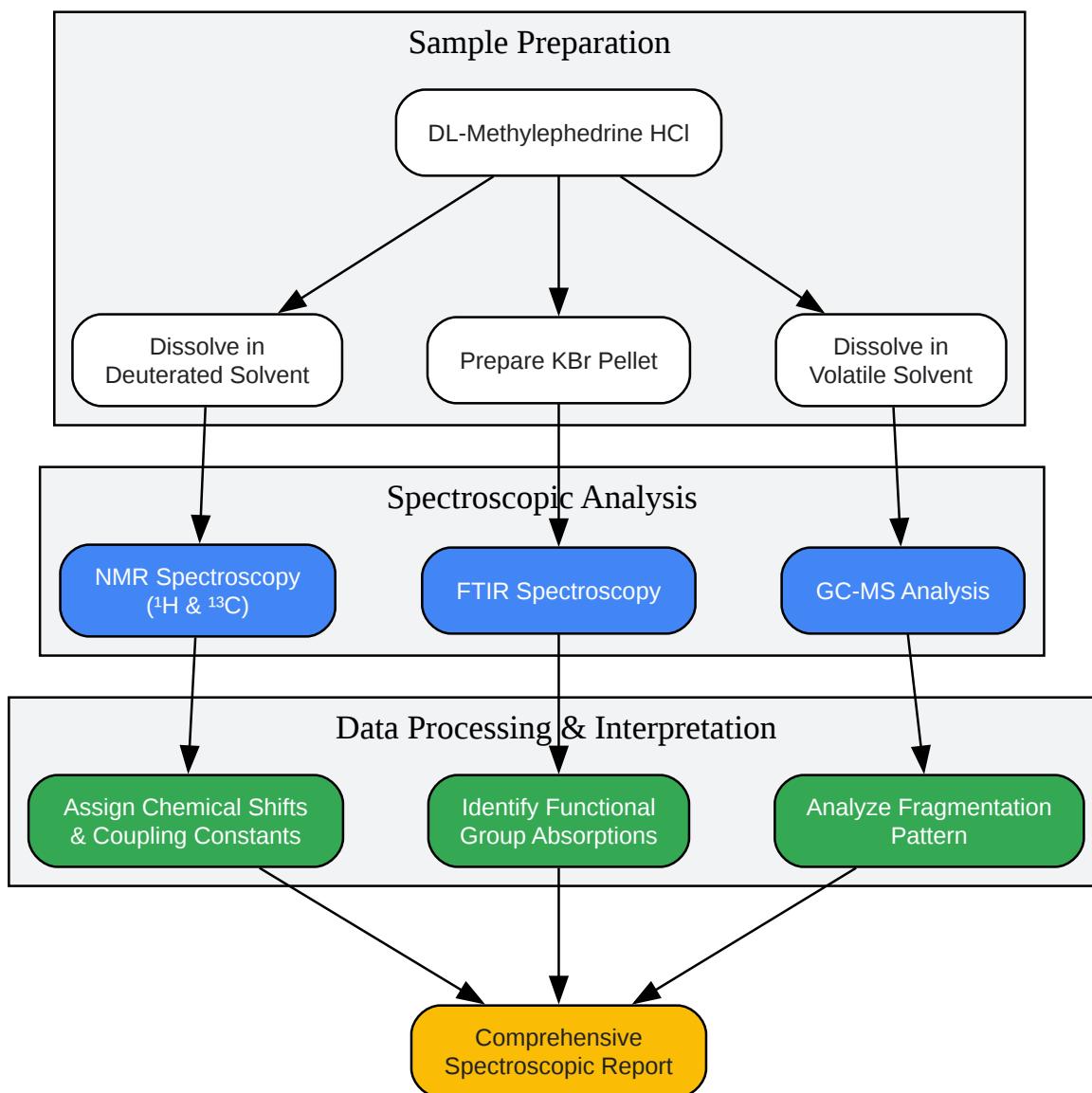

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in a sample holder in the IR beam path. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **DL-Methylephedrine hydrochloride** is prepared in a suitable volatile solvent such as methanol or dichloromethane. For analysis of biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[6][7]
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is commonly used.
- GC Conditions: A capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 μm film thickness), is typically used.[8] The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a final temperature (e.g., 300°C) to ensure separation from other components. Helium is used as the carrier gas.
- MS Conditions: The mass spectrometer is operated in EI mode, typically at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-500 amu).

Signaling Pathway

DL-Methylephedrine acts as a sympathomimetic agent by stimulating adrenergic receptors. This action mimics the effects of endogenous catecholamines like epinephrine and norepinephrine.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **DL-Methylephedrine hydrochloride**.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like **DL-Methylephedrine hydrochloride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Rapid and Feasible ^1H -NMR Quantification Method of Ephedrine Alkaloids in Ephedra Herbal Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. GC-MS Quantification Method for Mephedrone in Plasma and Urine: Application to Human Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of DL-Methylephedrine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13723181#spectroscopic-data-nmr-ir-mass-spec-of-dl-methylephedrine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com